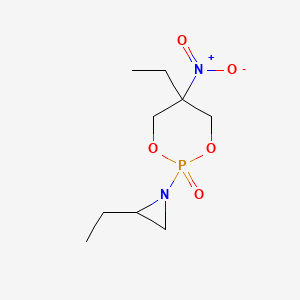
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is a complex organic compound with the molecular formula C9H17N2O5P. It is known for its unique structure, which includes an aziridine ring and a dioxaphosphinan moiety.
Preparation Methods
The synthesis of 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves several steps. One common method includes the reaction of 2-methyl-2-oxido-1,3,2-dioxaphosphinan with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often include purification steps such as crystallization and distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dioxaphosphinan moiety may also play a role in modulating the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine include other aziridine derivatives and dioxaphosphinan-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, aziridine derivatives with different substituents may exhibit varying degrees of biological activity and chemical reactivity .
Properties
CAS No. |
20934-11-6 |
|---|---|
Molecular Formula |
C9H17N2O5P |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
5-ethyl-2-(2-ethylaziridin-1-yl)-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H17N2O5P/c1-3-8-5-10(8)17(14)15-6-9(4-2,7-16-17)11(12)13/h8H,3-7H2,1-2H3 |
InChI Key |
RGGODSWNXJVWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN1P2(=O)OCC(CO2)(CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


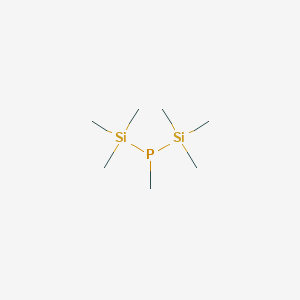

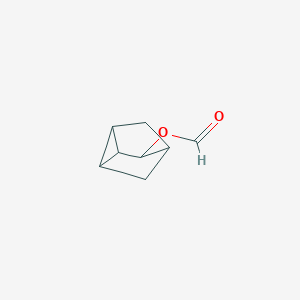
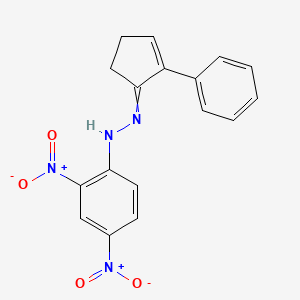
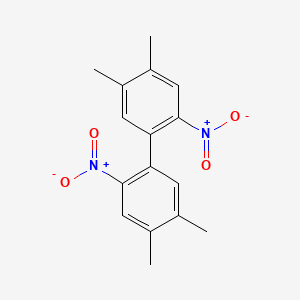

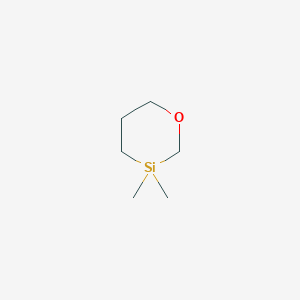

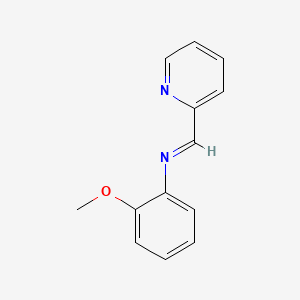
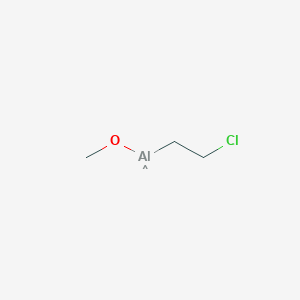
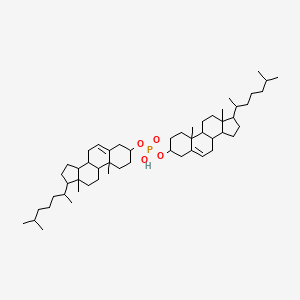
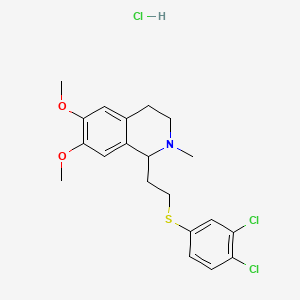
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)

